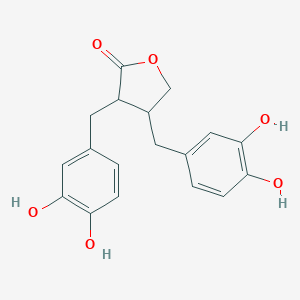
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone, also known as ARA290, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. ARA290 is a stable and potent analogue of erythropoietin, which is a hormone that regulates red blood cell production. ARA290 has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of a variety of diseases.
Wirkmechanismus
The mechanism of action of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone is thought to involve the activation of the erythropoietin receptor (EPOR) and subsequent downstream signaling pathways. Activation of the EPOR has been shown to have anti-inflammatory and neuroprotective effects, which may explain the therapeutic benefits of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, increase neurotrophic factor expression, and improve mitochondrial function. These effects may underlie the therapeutic benefits of this compound in various disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone in lab experiments is its stability and potency. This compound is a synthetic peptide that can be easily synthesized and purified to ensure its purity and potency. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of 2,3-Bis(3,4-dihydroxybenzyl)butyrolactone. One direction is to investigate its potential therapeutic applications in other diseases, such as traumatic brain injury and spinal cord injury. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its downstream signaling pathways.
Synthesemethoden
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone is synthesized using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to ensure its purity and potency.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(3,4-dihydroxybenzyl)butyrolactone has been studied extensively for its potential therapeutic applications in a variety of diseases. It has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and stroke. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
148022-00-8 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
3,4-bis[(3,4-dihydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O6/c19-14-3-1-10(7-16(14)21)5-12-9-24-18(23)13(12)6-11-2-4-15(20)17(22)8-11/h1-4,7-8,12-13,19-22H,5-6,9H2 |
InChI-Schlüssel |
NXJDDTDNGCHIGR-UHFFFAOYSA-N |
SMILES |
C1C(C(C(=O)O1)CC2=CC(=C(C=C2)O)O)CC3=CC(=C(C=C3)O)O |
Kanonische SMILES |
C1C(C(C(=O)O1)CC2=CC(=C(C=C2)O)O)CC3=CC(=C(C=C3)O)O |
Synonyme |
2,3-bis(3,4-dihydroxybenzyl)butyrolactone 2,3-bis(DHBz)furanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




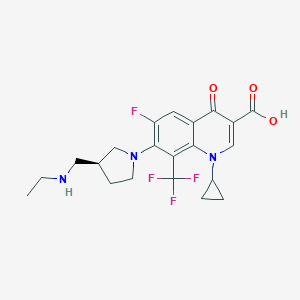
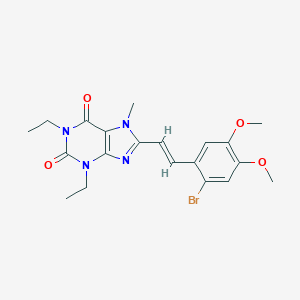

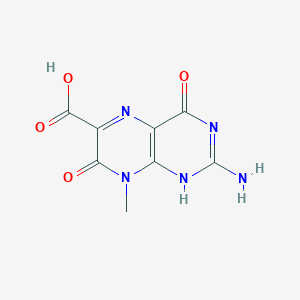
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
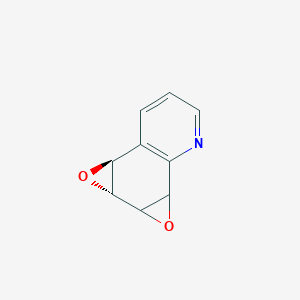
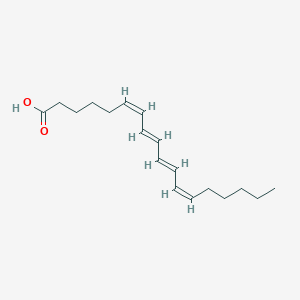
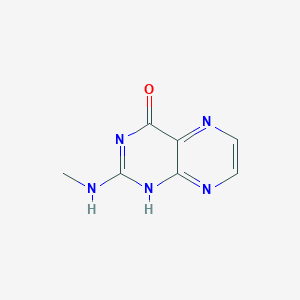
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
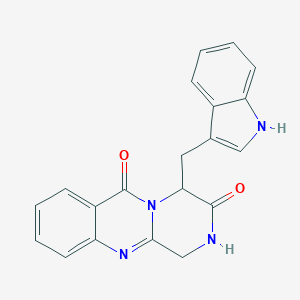

![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)
